molecular formula C19H20ClN3O4 B1669518 Cyclopyrimorate CAS No. 499231-24-2

Cyclopyrimorate

Cat. No. B1669518
M. Wt: 389.8 g/mol
InChI Key: BXIGJZDQFDFASM-UHFFFAOYSA-N
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Description

Cyclopyrimorate is a compound with the IUPAC name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate . It is a pesticide that has been approved by ISO 1750 .


Synthesis Analysis

Cyclopyrimorate is synthesized from two intermediate compounds through coupling reactions . The specific synthesis steps involve alkylation and a 6-exo-dig cyclisation .


Molecular Structure Analysis

The molecular formula of Cyclopyrimorate is C19H20ClN3O4 . Its average mass is 389.833 Da and its monoisotopic mass is 389.114227 Da .


Chemical Reactions Analysis

Cyclopyrimorate and its metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), are found in plants . The extraction and analysis of these compounds involve homogenization of leaves in methanol and ascorbic acid, followed by centrifugation .


Physical And Chemical Properties Analysis

Cyclopyrimorate has a density of 1.4±0.1 g/cm3 . Its boiling point is 533.3±50.0 °C at 760 mmHg . The vapour pressure is less than 0.01 mPa at 2025°C .

Scientific Research Applications

  • Specific Scientific Field: Agriculture, specifically weed control in rice fields .
  • Summary of the Application: Cyclopyrimorate is a new pyridazine selective broad-spectrum rice herbicide . It’s used for weed control in rice fields . It causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors, mesotrione and norflurazon .
  • Results or Outcomes: The use of Cyclopyrimorate results in the significant accumulation of homogentisate and a reduction in the level of plastoquinone . This suggests that Cyclopyrimorate and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Safety And Hazards

Cyclopyrimorate may cause skin irritation and damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves and avoiding release to the environment are recommended .

Future Directions

Cyclopyrimorate, which was recently launched, has a novel mode of action: homogentisate solanesyltransferase (HST) inhibition . This provides a new reference and idea for herbicide molecular design in the future .

properties

IUPAC Name

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGJZDQFDFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198157
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopyrimorate

CAS RN

499231-24-2
Record name Cyclopyrimorate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPYRIMORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 6.50 g (23.5 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 39 g of toluene and 2.62 g (25.9 mmol) of triethylamine, and the resultant mixture was stirred at 30° C. To the mixture was added dropwise 7.73 g (51.7 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 30° C. for 2 hours, and then further heated to 50° C. to effect a reaction for 2 hours. After completion of the reaction, pure water was added to the reaction mixture, and an organic phase and an aqueous phase were separated, and then the resultant organic phase was quantitatively determined by an HPLC internal standard analysis method, which showed that 9.07 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 99%) was obtained.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
39 g
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2.62 g
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reactant
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resultant mixture
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7.73 g
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Synthesis routes and methods II

Procedure details

To 6.50 g (23.5 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 39 g of methyl isobutyl ketone and 3.57 g (25.9 mmol) of potassium carbonate, and the resultant mixture was stirred at 50° C. To the mixture was added dropwise 3.87 g (25.9 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 50° C. for 4 hours. After completion of the reaction, the resultant opaque mixture was subjected to filtration, and washed with methyl isobutyl ketone, and then the resultant organic phase was quantitatively determined by an HPLC internal standard analysis method, which showed that 9.00 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 98%) was obtained.
Quantity
6.5 g
Type
reactant
Reaction Step One
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3.57 g
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reactant
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39 g
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solvent
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resultant mixture
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3.87 g
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Synthesis routes and methods III

Procedure details

To 19.0 g (68.8 mmol) of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinol were added 51.3 g of acetone and 10.5 g (75.7 mmol) of potassium carbonate, and the resultant mixture was stirred at 30° C. To the mixture was added dropwise 11.3 g (75.7 mmol) of morpholinecarbonyl chloride over one hour. The reaction mixture was subjected to reaction at 30° C. for 5 hours. After completion of the reaction, pure water was added to the reaction mixture to deposit solids, and then the solids were taken out by filtration. The resultant solids were dried under a reduced pressure, and the solids were quantitatively determined by an HPLC internal standard analysis method, which showed that 26.6 g of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl morpholine-4-carboxylate (yield: 99%) was obtained.
Quantity
19 g
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reactant
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51.3 g
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10.5 g
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11.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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